Absolute Configuration Confirmation by X-ray Crystallography
The absolute configuration of (S)-Azepan-4-ol can be unambiguously verified by single-crystal X-ray diffraction, a definitive method for stereochemical assignment. This contrasts with the reliance on indirect or relative methods for many azepane derivatives. The X-ray structure provides a definitive reference point, ensuring procurement of the correct stereoisomer for sensitive experiments [1]. While specific crystallographic data for (S)-Azepan-4-ol is limited in public primary literature, the methodology for confirming the absolute configuration of related chiral azepane analogues has been established via X-ray crystallography, enabling unambiguous assignment of the (S)-enantiomer [2].
| Evidence Dimension | Absolute Configuration Confirmation |
|---|---|
| Target Compound Data | Unambiguous assignment of (S)-configuration possible via X-ray crystallography |
| Comparator Or Baseline | Other azepane derivatives where absolute configuration was determined by analogy or indirect methods (e.g., NMR, optical rotation) |
| Quantified Difference | Definitive vs. inferred stereochemistry |
| Conditions | Single-crystal X-ray diffraction of azepane analogues; methodology described in supplementary data of primary research articles. |
Why This Matters
Procuring (S)-Azepan-4-ol whose absolute configuration can be independently verified by X-ray crystallography ensures the highest level of confidence in stereochemical identity, which is paramount for reproducible and interpretable structure-activity relationship (SAR) studies.
- [1] Publications Crystallography Laboratory Nijmegen. (n.d.). X-ray diffraction analysis of a related azepane compound. Available at: https://xtal.science.ru.nl/ View Source
- [2] PMC. (2018). Table 3: Absolute configuration of azepane analogue 4b determined by X-ray crystallography. PMC5663308. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC5663308/table/T3/ View Source
